molecular formula C17H24O3 B152292 Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate CAS No. 138247-13-9

Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate

Cat. No.: B152292
CAS No.: 138247-13-9
M. Wt: 276.4 g/mol
InChI Key: DDRKUZWCAZJINS-UHFFFAOYSA-N
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Description

Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 5-oxopentanoate backbone, which is further substituted with a 4-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-butylphenyl)-5-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 5-(4-butylphenyl)-5-oxopentanoic acid.

    Reduction: Formation of 5-(4-butylphenyl)-5-hydroxypentanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl ring may also play a role in binding to hydrophobic pockets in target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate can be compared with other similar compounds, such as:

    Ethyl 5-phenyl-5-oxopentanoate: Lacks the butyl group, which may affect its hydrophobicity and biological activity.

    Ethyl 5-(4-methylphenyl)-5-oxopentanoate: Contains a methyl group instead of a butyl group, leading to differences in steric and electronic properties.

    Ethyl 5-(4-chlorophenyl)-5-oxopentanoate: The presence of a chlorine atom can influence the compound’s reactivity and potential biological effects.

This compound stands out due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

ethyl 5-(4-butylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-5-7-14-10-12-15(13-11-14)16(18)8-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRKUZWCAZJINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577548
Record name Ethyl 5-(4-butylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138247-13-9
Record name Ethyl 5-(4-butylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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